molecular formula C24H22O3 B14019875 1(2H)-Naphthalenone, 3,4-dihydro-5,6-bis(phenylmethoxy)- CAS No. 59515-93-4

1(2H)-Naphthalenone, 3,4-dihydro-5,6-bis(phenylmethoxy)-

Cat. No.: B14019875
CAS No.: 59515-93-4
M. Wt: 358.4 g/mol
InChI Key: MVNZQNDXQPGQOE-UHFFFAOYSA-N
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Description

5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is an organic compound known for its unique structure and properties. This compound is characterized by the presence of two benzyloxy groups attached to a tetrahydronaphthalenone core. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of benzyloxy groups and a tetrahydronaphthalenone precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted naphthalenones, depending on the type of reaction and reagents used.

Scientific Research Applications

5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5,6-DIBENZYLOXYINDOLE: This compound shares the benzyloxy groups but has an indole core instead of a tetrahydronaphthalenone core.

    5,6-BIS(METHYLOXY)-1H-BENZIMIDAZOL-1-YL: Similar in structure but contains a benzimidazole core.

Uniqueness

5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is unique due to its tetrahydronaphthalenone core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific chemical syntheses and research applications.

Properties

CAS No.

59515-93-4

Molecular Formula

C24H22O3

Molecular Weight

358.4 g/mol

IUPAC Name

5,6-bis(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C24H22O3/c25-22-13-7-12-21-20(22)14-15-23(26-16-18-8-3-1-4-9-18)24(21)27-17-19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16-17H2

InChI Key

MVNZQNDXQPGQOE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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